Product packaging for Shikonin propionate(Cat. No.:CAS No. 84272-99-1)

Shikonin propionate

Cat. No.: B12105668
CAS No.: 84272-99-1
M. Wt: 344.4 g/mol
InChI Key: DLBQFLWCDFTEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Shikonin propionate is a derivative of shikonin, a naphthoquinone compound naturally found in the roots of the traditional medicinal plant Lithospermum erythrorhizon (Zicao) . Like its parent compound, this compound is a subject of significant interest in pharmacological research, particularly in oncology, due to its multi-targeted mechanisms of action. Its core research value lies in its potential to induce programmed cell death and modulate key signaling pathways in cancer cells. The primary research applications of this compound focus on investigating its antitumor effects. Studies on shikonin and its analogs have demonstrated that these compounds can induce apoptosis and necroptosis (a form of programmed necrosis) in various cancer cell lines . A key mechanism involves the induction of reactive oxygen species (ROS) . The naphthoquinone structure of the core scaffold can undergo redox cycling, leading to the accumulation of ROS which causes oxidative stress, disrupts mitochondrial membrane potential, and triggers cell death . Furthermore, research indicates that shikonin derivatives can inhibit the activation of critical pro-survival signaling pathways, such as the PI3K/AKT and STAT3 pathways, and suppress metastasis by downregulating matrix metalloproteinases (MMPs) and inhibiting epithelial-mesenchymal transition (EMT) . Beyond oncology, this compound may also be relevant for research in inflammation and microbiology, given the known anti-inflammatory and antimicrobial activities of the shikonin family of compounds . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O6 B12105668 Shikonin propionate CAS No. 84272-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQFLWCDFTEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84272-99-1
Record name 1,4-Naphthalenedione, 5,8-dihydroxy-2-(4-methyl-1-(1-oxopropoxy)-3-pentenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084272991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthetic Pathways and Chemical Synthesis of Shikonin Propionate

Elucidation of Shikonin (B1681659) Biosynthesis

Shikonin, a naphthoquinone pigment, is a secondary metabolite produced by various plant species in the Boraginaceae family. juit.ac.infrontiersin.org Its biosynthesis is a complex process that integrates precursors from two primary metabolic pathways within the plant cell. juit.ac.infrontiersin.org

The molecular scaffold of shikonin is assembled from two key precursors, each originating from a distinct and fundamental metabolic route. juit.ac.infrontiersin.org The isoprenoid side chain is derived from Geranyl Pyrophosphate (GPP), which is synthesized via the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.gov Concurrently, the naphthazarin ring structure originates from p-hydroxybenzoic acid (PHB), a product of the phenylpropanoid pathway, which is itself downstream of the shikimic acid pathway. nih.govresearchgate.net

The MVA pathway begins with acetyl-CoA, which undergoes a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net Geranyl diphosphate synthase then catalyzes the condensation of IPP and DMAPP to form the ten-carbon molecule, GPP. researchgate.net The shikimic acid pathway, on the other hand, converts primary metabolites into aromatic amino acids, including L-phenylalanine, which serves as the entry point for the phenylpropanoid pathway that ultimately yields PHB. nih.govwikipedia.org

Precursor MoleculeOriginating PathwayStarting Material(s)
Geranyl Pyrophosphate (GPP)Mevalonate (MVA) PathwayAcetyl-CoA
p-Hydroxybenzoic Acid (PHB)Shikimic Acid / Phenylpropanoid PathwayL-Phenylalanine

The dedicated biosynthesis of shikonin commences with the crucial condensation of the two precursors, GPP and PHB. nih.gov This reaction is catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT), which joins the geranyl group from GPP to the aromatic ring of PHB, forming the first specific intermediate, 3-geranyl-4-hydroxybenzoic acid (GBA). nih.govresearchgate.net

Following this initial step, GBA is converted to geranylhydroquinone (GHQ) through a mechanism that is not yet fully elucidated. frontiersin.org The pathway then proceeds through a series of oxidation and cyclization reactions to form the characteristic 5,8-dihydroxy-1,4-naphthoquinone (B181067) core, also known as the naphthazarin ring. nih.gov Key enzymes in this latter stage include cytochrome P450 monooxygenases, such as those from the CYP76B subfamily, which catalyze hydroxylations at specific positions on the geranylhydroquinone molecule. frontiersin.orgfrontiersin.org These hydroxylations are critical for facilitating the subsequent ring closure that establishes the final naphthoquinone structure. frontiersin.orgnih.gov

Enzyme/Enzyme FamilySubstrateProductRole in Pathway
p-Hydroxybenzoate:geranyltransferase (PGT)GPP + PHB3-Geranyl-4-hydroxybenzoic acid (GBA)First committed step in shikonin biosynthesis
Cytochrome P450s (e.g., CYP76B family)Geranylhydroquinone (GHQ)Hydroxylated GHQ intermediatesFacilitates cyclization for naphthazarin ring formation
Deoxyshikonin (B1670263) Hydroxylases (CYP82AR subfamily)DeoxyshikoninShikoninFinal hydroxylation of the side chain

The six-carbon side chain of shikonin is directly derived from the geranyl moiety of the GPP precursor. nih.gov The initial condensation reaction catalyzed by PGT attaches this C10 geranyl group to PHB. biorxiv.org Subsequent modifications in the pathway effectively shorten and functionalize this chain. The transformation from GBA to GHQ and the later cyclization reactions result in the final 1-hydroxy-4-methyl-3-pentenyl side chain attached to the naphthazarin core. nih.gov The final step in the formation of shikonin itself is the stereospecific hydroxylation of the side chain of deoxyshikonin, a reaction catalyzed by deoxyshikonin hydroxylases from the CYP82AR subfamily of cytochrome P450 enzymes. frontiersin.org

Strategies for Chemical and Semi-Synthetic Derivatization of Shikonin to Shikonin Propionate (B1217596)

While shikonin itself possesses significant biological activity, chemical modification of its structure is a common strategy to create novel derivatives with potentially enhanced properties. nih.gov Shikonin propionate is one such derivative, produced through the semi-synthesis from naturally sourced shikonin.

The chemical structure of shikonin features a secondary hydroxyl group on its aliphatic side chain, which is an ideal target for chemical modification. nih.govresearchgate.net The primary rationale for designing ester derivatives, such as this compound, is to alter the molecule's physicochemical properties, including lipophilicity and steric profile. nih.gov By converting the hydroxyl group into a propionate ester, researchers can modulate the compound's interaction with biological targets. This modification of the side chain has been explored to create derivatives with potentially stronger biological activity and lower toxicity compared to the parent shikonin molecule. nih.gov The introduction of a propionate group specifically adds a short, flexible, and relatively non-polar ester moiety.

The conversion of shikonin to this compound is achieved through esterification of the side-chain hydroxyl group. nih.govmdpi.com A widely used and effective method for this type of acylation is the Steglich esterification. nih.govmdpi.comnih.gov This reaction involves treating shikonin with propionic acid in the presence of a coupling reagent and a catalyst. nih.govmdpi.com

The typical procedure is conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH2Cl2). nih.govnih.gov Dicyclohexylcarbodiimide (B1669883) (DCC) is commonly employed as the coupling reagent to activate the carboxylic acid (propionic acid), and 4-dimethylaminopyridine (B28879) (DMAP) serves as a catalyst to facilitate the nucleophilic attack by the shikonin's hydroxyl group. nih.govmdpi.com The reaction proceeds by forming a reactive O-acylisourea intermediate from the propionic acid and DCC, which is then readily esterified by shikonin. The final product, this compound, is then purified from the reaction mixture using chromatographic techniques. nih.govmdpi.com

ComponentRole in SynthesisExample
Starting MaterialParent compound with hydroxyl groupShikonin
Acylating AgentSource of the propionate groupPropionic Acid
Coupling ReagentActivates the carboxylic acidDicyclohexylcarbodiimide (DCC)
CatalystFacilitates the esterification reaction4-Dimethylaminopyridine (DMAP)
SolventReaction mediumDichloromethane (CH2Cl2)

Optimization of Reaction Conditions for Yield and Puritynih.gov

The efficient synthesis of this compound and other acyl derivatives is highly dependent on the careful optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of catalyst, solvent, temperature, and reaction time. The Steglich esterification is a commonly employed method for the acylation of shikonin, utilizing a coupling reagent and a catalyst to facilitate the reaction between shikonin and the corresponding carboxylic acid. mdpi.comnih.govnih.gov

Research into the synthesis of various shikonin esters has provided insights into optimal reaction parameters. A general and effective procedure involves dissolving shikonin in an appropriate solvent, such as dichloromethane (CH₂Cl₂), under an inert atmosphere (e.g., argon). mdpi.comnih.gov The reaction is typically initiated by cooling the solution before the sequential addition of a coupling reagent, a catalyst, and the acylating agent. nih.govnih.gov

Catalyst and Coupling Reagent: The combination of dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst is frequently used for the acylation of shikonin. mdpi.comnih.govnih.govnih.gov DMAP serves as an effective acyl transfer catalyst, significantly accelerating the esterification process. The molar ratios of these reagents relative to the shikonin substrate are critical for maximizing yield and minimizing side reactions.

Temperature and Reaction Time: Temperature control is crucial for the success of the synthesis. The reaction is often initiated at a reduced temperature, such as 0 °C, to control the initial exothermic reaction and limit the decomposition of starting materials. nih.govresearchgate.net Following the addition of reactants, the mixture is typically allowed to warm slowly to room temperature and stirred for an extended period, which can range from several hours to multiple days, depending on the specific acyl group being introduced. mdpi.comnih.gov This gradual warming and extended reaction time ensure the reaction proceeds to completion. For instance, one established protocol involves stirring for 5.5 hours to 5 days. mdpi.comnih.gov

Solvent Selection: The choice of solvent can impact reaction outcomes, although in some optimizations, this parameter was found to have a minimal effect compared to others. researchgate.net Dichloromethane is a commonly used solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. mdpi.comnih.govnih.gov While other solvents like tetrahydrofuran (B95107) (THF), toluene, acetonitrile, and dioxane have been used, THF was noted as being particularly effective in certain optimizations, whereas methanol (B129727) led to decomposition. researchgate.net

Impact of Reaction Parameters on Yield: Systematic optimization of reaction conditions has demonstrated a significant positive effect on product yield. Lowering the reaction temperature to 0 °C and adjusting the concentration were found to limit the decomposition of starting materials, leading to a notable increase in yield. researchgate.net The table below summarizes findings from an optimization study for a related synthesis, highlighting the impact of various parameters.

Table 1: Optimization of Reaction Conditions for a Representative Acylation Reaction

EntrySolventTemperature (°C)Time (min)Yield (%)
1THFRoom Temp.1061
2MethanolRoom Temp.10Decomposition
3DichloromethaneRoom Temp.10Moderate
4TolueneRoom Temp.10Moderate
5AcetonitrileRoom Temp.10Moderate
6DioxaneRoom Temp.10Moderate
7THF01082

Data adapted from a study on related compound synthesis to illustrate the effects of condition optimization. researchgate.net

Purification: Post-reaction workup and purification are essential for obtaining high-purity this compound. The purification process typically involves filtration to remove byproducts, such as dicyclohexylurea (formed from DCC), followed by concentration under reduced pressure. nih.gov Further purification is often achieved through chromatographic techniques, such as flash column chromatography or preparative thin-layer chromatography (PTLC), using solvent systems like cyclohexane/dichloromethane mixtures. mdpi.comnih.gov The purity of the final synthesized compounds is routinely confirmed to exceed 95% using methods like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov

Molecular Pharmacology and Mechanistic Investigations of Shikonin Propionate

Antineoplastic and Anticancer Mechanisms

Shikonin (B1681659) propionate (B1217596), through its active moiety shikonin, exerts significant antineoplastic effects by engaging multiple molecular pathways that culminate in the suppression of tumor growth and induction of cancer cell death. The compound's efficacy is rooted in its ability to trigger programmed cell death, a highly regulated process essential for tissue homeostasis and the elimination of malignant cells. Mechanistic studies have delineated its role in activating intricate cellular signaling cascades, primarily focusing on the induction of apoptosis and the modulation of autophagy, which are critical determinants of cell fate.

Shikonin is recognized for its capacity to induce programmed cell death in a variety of cancer cell types. nih.gov This process is not monolithic but involves a sophisticated interplay between different cell death modalities, principally apoptosis and autophagy. The compound's interaction with cellular components initiates a cascade of events that compromise the viability of cancer cells, making it a subject of extensive research for its therapeutic potential.

Shikonin is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological changes such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Its pro-apoptotic activity is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways to ensure the efficient elimination of malignant cells. nih.govresearchgate.net The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria, while the extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors. researchgate.net Studies have shown that shikonin can activate both pathways, leading to a robust apoptotic response in various cancer models, including colon cancer and primary effusion lymphoma. nih.govfrontiersin.orgbiomolther.org

Induction of Programmed Cell Death Modalities

Apoptosis Induction via Mitochondrial and Extrinsic Pathways
Caspase Cascade Activation (e.g., Caspase-3, -7, -8, -9)

A central feature of shikonin-induced apoptosis is the activation of a family of cysteine proteases known as caspases. nih.gov These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade upon receiving an apoptotic signal. Research has consistently demonstrated that shikonin treatment leads to the cleavage and activation of key caspases.

Specifically, shikonin activates initiator caspases such as caspase-8 and caspase-9. nih.govresearchgate.net The activation of caspase-8 is a hallmark of the extrinsic pathway, while caspase-9 activation is characteristic of the mitochondrial pathway. nih.govresearchgate.net Both of these initiator caspases converge to activate the executioner caspases, primarily caspase-3 and caspase-7. nih.govmdpi.com Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis. nih.govntu.edu.twnih.gov The activation of caspase-3, -8, and -9 has been observed in various cancer cell lines, including ovarian and colorectal cancer cells, following shikonin exposure. researchgate.netntu.edu.tw

CaspaseRoleAssociated PathwayActivation by ShikoninReferences
Caspase-3ExecutionerCommon PathwayActivated nih.govresearchgate.netnih.gov
Caspase-7ExecutionerCommon PathwayActivated mdpi.com
Caspase-8InitiatorExtrinsicActivated nih.govnih.govresearchgate.net
Caspase-9InitiatorMitochondrial (Intrinsic)Activated nih.govnih.govresearchgate.netnih.gov
Modulation of Bcl-2 Family Proteins (e.g., Bcl-2, Bax, Mcl-1)

The mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bad). nih.gov The balance between these opposing factions determines the integrity of the outer mitochondrial membrane and, consequently, cell survival or death.

Shikonin has been shown to disrupt this balance in favor of apoptosis. mdpi.com Treatment with shikonin leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govntu.edu.tw Concurrently, it can increase the expression of pro-apoptotic proteins such as Bax and Bad. nih.govnih.govmdpi.com This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol—a critical step for the activation of caspase-9 and the subsequent apoptotic cascade. nih.govmdpi.comnih.gov This modulation of Bcl-2 family proteins is a key mechanism by which shikonin initiates mitochondria-mediated apoptosis in cancer cells. nih.govresearchgate.net

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis

A predominant mechanism underlying shikonin's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS). frontiersin.org ROS are highly reactive molecules, and their excessive accumulation within cells leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately triggering cell death. nih.govfrontiersin.org

Numerous studies have established that shikonin treatment causes a rapid and significant increase in intracellular ROS levels in various cancer cells, including those of the colon, kidney, and in chronic myelogenous leukemia. nih.govscispace.commdpi.com This ROS production acts as a crucial upstream signaling event in the apoptotic process. scispace.comsemanticscholar.org The accumulation of ROS has been shown to cause the depolarization of the mitochondrial membrane, activate stress-related signaling pathways like the JNK pathway, and trigger the release of cytochrome c, thereby initiating the caspase cascade. nih.govfrontiersin.orgscispace.com Importantly, the apoptotic effects of shikonin can be significantly attenuated or completely blocked by the use of ROS scavengers, confirming the pivotal role of oxidative stress in its mechanism of action. mdpi.comscispace.com

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It can function as a survival mechanism under stress but can also contribute to a form of programmed cell death known as autophagic cell death. Shikonin has been found to modulate autophagy in cancer cells, although its role is complex and can be context-dependent. nih.govijbs.com

Necroptosis Induction Pathways

Necroptosis is a form of regulated, caspase-independent cell death that can be initiated in response to various stimuli, particularly when apoptosis is inhibited. Shikonin has been identified as a potent inducer of necroptosis in several cancer cell models, offering a therapeutic avenue for apoptosis-resistant tumors nih.govnih.gov. The induction of this cell death pathway is often characterized by the overproduction of reactive oxygen species (ROS) and the upregulation of key signaling proteins nih.gov.

The central mechanism of shikonin-induced necroptosis involves the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) signaling cascade nih.govresearchgate.net. Following treatment with shikonin, the expression levels of RIPK1 and RIPK3 increase, leading to the formation of a functional complex known as the necrosome researchgate.netresearchgate.net. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein nih.govresearchgate.net. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and subsequent cell lysis researchgate.net. Studies in nasopharyngeal carcinoma and non-small cell lung cancer cells have confirmed that shikonin treatment leads to elevated levels of RIPK1, RIPK3, and MLKL nih.govnih.gov. The process can be inhibited by necrostatin-1 (Nec-1), an inhibitor of RIPK1, which reverses the effects of shikonin and confirms the pathway's dependence on RIPK1 activity nih.govkent.ac.uk. In some cellular contexts, when the apoptotic pathway is blocked, the necroptotic pathway becomes the dominant form of cell death induced by shikonin nih.gov.

Table 1: Key Mediators in Shikonin-Induced Necroptosis

ProteinFunction in NecroptosisEffect of ShikoninReference
RIPK1 (Receptor-Interacting Protein Kinase 1)Key initiator of the necrosome complex.Upregulated/Activated nih.govresearchgate.net
RIPK3 (Receptor-Interacting Protein Kinase 3)Recruited and phosphorylated by RIPK1 to form the necrosome.Upregulated/Activated nih.govresearchgate.net
MLKL (Mixed Lineage Kinase Domain-Like)Executioner protein, phosphorylated by RIPK3, leads to membrane disruption.Phosphorylated/Activated nih.govresearchgate.net
ROS (Reactive Oxygen Species)Contributes to cellular damage and signaling.Overproduction nih.govkent.ac.uk
Ferroptosis Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. Shikonin has been shown to trigger ferroptosis in certain cancer types, including multiple myeloma (MM) and osteosarcoma nih.govnih.gov. The induction of ferroptosis by shikonin is marked by increased oxidative stress, elevated levels of ferrous iron (Fe²⁺), and lipid peroxidation nih.gov.

In multiple myeloma cells, shikonin-induced ferroptosis is mediated through the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1) nih.gov. This inhibition promotes ferritinophagy, an autophagic process that degrades the iron-storage protein ferritin, leading to the release of labile iron nih.gov. The resulting iron overload contributes to the generation of ROS and subsequent lipid peroxidation, culminating in cell death. This process is also associated with the release of damage-associated molecular patterns like ATP and High mobility group protein B1 (HMGB1), indicating that shikonin can trigger immunogenic ferroptosis nih.gov.

In osteosarcoma cells, the mechanism involves the mitochondrial ROS (MitoROS)-regulated Hypoxia-Inducible Factor-1α (HIF-1α)/Heme Oxygenase-1 (HO-1) axis nih.gov. Shikonin treatment increases MitoROS, which in turn promotes the expression of HIF-1α and subsequently HO-1 nih.gov. The overexpression of HO-1 leads to an excess production of Fe²⁺, further ROS accumulation, and depletion of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation nih.govresearchgate.net. The reduction in GPX4 activity is a hallmark of ferroptosis.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M phase)

A significant component of shikonin's anti-proliferative activity is its ability to induce cell cycle arrest, thereby preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type and the concentration of the compound.

In human epidermoid carcinoma A431 cells, treatment with shikonin resulted in a significant, concentration-dependent arrest of cells in the G0/G1 phase of the cell cycle nih.gov. This increase in the G0/G1 population was accompanied by a corresponding decrease in the number of cells in the S and G2/M phases nih.gov. Conversely, in a wide range of other human cancer cell lines, shikonin has been shown to arrest the cell cycle at the G2/M phase nih.govnih.gov. For example, studies on osteosarcoma cells also demonstrated that shikonin induces G2/M arrest nih.gov. This dual capacity to halt the cell cycle at different checkpoints highlights its broad mechanism of action against various cancers.

Table 2: Shikonin-Induced Cell Cycle Arrest in Different Cancer Models

Cell LineCancer TypePhase of ArrestReference
A431Human Epidermoid CarcinomaG0/G1 nih.gov
Various (six different lines)Multiple (e.g., breast, colon)G2/M nih.govnih.gov
U2OS, MG63OsteosarcomaG2/M nih.gov
HeLaCervical CancerG2/M frontiersin.org
Regulation of Cyclin-Dependent Kinases and Inhibitors (e.g., p21)

The arrest of the cell cycle is tightly controlled by a family of proteins including cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CKIs). Shikonin exerts its cell cycle-halting effects by modulating these key regulators. A primary mechanism is the robust upregulation of the CKI p21 (also known as WAF1/Cip1) nih.govnih.gov. p21 is a potent inhibitor of several cyclin-CDK complexes and can induce cell cycle arrest in either the G1 or G2/M phase nih.govmdpi.com.

Studies have shown that shikonin treatment leads to a significant increase in p21 protein expression in various cancer cells nih.govnih.gov. This upregulation of p21 subsequently leads to the downregulation of G1 phase-associated proteins such as cyclin D1, cyclin E, CDK2, CDK4, and CDK6 nih.gov. The induction of p21 by shikonin has been observed to occur independently of the tumor suppressor p53's status, indicating that shikonin can trigger cell cycle arrest even in cancer cells with mutated or non-functional p53 nih.govnih.gov. This p53-independent upregulation of p21 is a crucial aspect of its broad anti-cancer potential nih.govnih.gov.

Anti-Proliferative Mechanisms in Cellular Models

Shikonin exhibits broad and potent anti-proliferative effects against a diverse range of human cancer cell lines in a concentration- and time-dependent manner nih.govmdpi.com. This inhibitory action is not limited to a single mechanism but is the result of the compound's ability to simultaneously induce multiple cell death and growth-arresting pathways.

The primary anti-proliferative mechanisms include the induction of various forms of programmed cell death, such as apoptosis, necroptosis, and ferroptosis, as well as the induction of cell cycle arrest kent.ac.ukmdpi.comfrontiersin.org. In human lens epithelial cells, shikonin's anti-proliferative effect was exerted through the induction of apoptosis via ROS generation and caspase activation mdpi.com. In colon cancer cells, shikonin treatment suppressed cell growth in a dose-dependent manner frontiersin.org. Similarly, in a mouse model of skin carcinogenesis, shikonin treatment suppressed tumor formation by inhibiting cell proliferation plos.org. The compound has also been shown to inhibit the proliferation of hemangioma endothelial cells, further demonstrating its wide-ranging activity researchgate.net. This multi-targeted approach contributes to its significant growth-inhibitory effects across different cellular models nih.gov.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. Shikonin and its derivatives have been demonstrated to possess significant anti-angiogenic properties nih.govsemanticscholar.org. These compounds effectively inhibit key steps in the angiogenic process, including the proliferation, migration, invasion, and tube formation of endothelial cells researchgate.netnih.gov.

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) showed that shikonin inhibits endothelial cell migration, invasion, and the formation of tube-like structures, which are essential for creating new blood vessels nih.gov. Furthermore, shikonin has been shown to suppress in vivo angiogenesis in chick embryo models and ex vivo microvessel sprouting from aortic rings nih.gov. These findings suggest that shikonin can disrupt the blood supply to tumors, thereby inhibiting their growth and potential for metastasis nih.govkoreascience.kr.

Suppression of Vascular Endothelial Growth Factor (VEGF) Pathways

The anti-angiogenic effects of shikonin are largely attributed to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary regulator of angiogenesis. Shikonin has been shown to inhibit the production and expression of VEGF in cancer cells nih.govnih.gov.

Mechanistically, shikonin and its derivatives can suppress VEGF-A-induced signaling through the VEGF receptor-2 (VEGFR-2) mdpi.comresearchgate.net. In human keratinocytes, shikonin significantly inhibited IL-17-induced VEGF mRNA and protein expression by blocking the JAK2/STAT3 signaling pathway nih.gov. Studies also show that shikonin and its derivative, acetylshikonin, significantly disrupt VEGF-induced tube formation in endothelial cells nih.govsemanticscholar.org. By targeting the VEGF/VEGFR-2 axis and its downstream signaling molecules, shikonin effectively curtails the primary stimulus for pathological angiogenesis, reinforcing its potential as an anti-cancer agent nih.gov.

Inhibition of VEGFR2 and Tie2 Phosphorylation

Shikonin and its derivatives have been shown to interfere with angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov A key mechanism in this process is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and Tie2 phosphorylation. nih.gov Research has demonstrated that shikonin and β-hydroxyisovalerylshikonin (β-HIVS) can suppress angiogenesis by inhibiting the phosphorylation of both VEGFR2 and Tie2, which in turn reduces their expression. nih.gov This targeted inhibition of key signaling receptors in endothelial cells disrupts the downstream pathways necessary for the proliferation and migration of these cells, ultimately hindering the formation of new blood vessels that tumors rely on for nutrient and oxygen supply. nih.govmdpi.com

Modulation of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Shikonin has demonstrated significant potential in modulating these processes across various cancer types. In triple-negative breast cancer cells, shikonin has been found to suppress migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. mdpi.com This effect is mediated through the miR-17-5p/PTEN/Akt signaling pathway. mdpi.com

Similarly, in thyroid cancer cells, shikonin inhibits cell migration and invasion by downregulating DNA methyltransferase 1 (DNMT1). researchgate.net This leads to the suppression of PTEN gene methylation and an increase in PTEN protein expression, which is a known tumor suppressor that inhibits cell migration. researchgate.net For esophageal cancer, shikonin attenuates migration and invasion by inhibiting the expression of tumor necrosis factor receptor-associated protein 1 (TRAP1) and the AKT/mTOR signaling pathway. nih.gov The inhibition of TRAP1 enhances the inhibitory effect of shikonin on matrix metalloproteinase (MMP) 2 and MMP9, enzymes crucial for the degradation of the extracellular matrix during invasion. nih.gov

Table 1: Research Findings on the Modulation of Cancer Cell Migration and Invasion by Shikonin

Cancer Type Mechanism of Action Key Molecules Involved Reference
Triple-Negative Breast Cancer Suppression of Epithelial-Mesenchymal Transition (EMT) miR-17-5p, PTEN, Akt mdpi.com
Thyroid Cancer Downregulation of DNMT1 and subsequent increase in PTEN expression DNMT1, PTEN researchgate.net
Esophageal Cancer Inhibition of TRAP1 expression and AKT/mTOR signaling TRAP1, AKT, mTOR, MMP2, MMP9 nih.gov
Cervical Cancer Inhibition of cell migration MTA1, TGFβ1, VEGF nih.gov

Overcoming Drug Resistance Mechanisms in Cancer Cells

A significant challenge in cancer chemotherapy is the development of drug resistance. Shikonin and its analogs have shown promise in circumventing these resistance mechanisms. nih.govd-nb.info One of the key ways shikonin overcomes drug resistance is by inducing necroptosis, a form of programmed necrosis, in cancer cells that are resistant to apoptosis-inducing drugs. nih.gov This alternative cell death pathway bypasses the defective apoptotic signaling that often contributes to drug resistance. nih.gov

Furthermore, studies have shown that shikonin exhibits similar potency against both drug-sensitive and drug-resistant cancer cell lines that overexpress P-glycoprotein, Bcl-2, or Bcl-x(L), which are common contributors to clinical drug resistance. nih.gov Long-term treatment of cancer cell lines with shikonin resulted in only a minimal two-fold resistance to shikonin itself and marginal resistance to other chemotherapeutic agents like cisplatin and paclitaxel. nih.govd-nb.info This suggests that shikonin is a weak inducer of drug resistance, making it a potentially valuable agent in cancer therapy. nih.govd-nb.info The weak resistance induced by shikonin has been associated with the up-regulation of βII-tubulin, which physically interacts with shikonin. d-nb.info

Anti-Inflammatory Mechanisms

Regulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, PGE2, NO)

Shikonin demonstrates potent anti-inflammatory effects by regulating the production of various pro-inflammatory cytokines and mediators. In a mouse model of acute inflammation, shikonin treatment suppressed the expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.com Similarly, in a rat model of adjuvant-induced arthritis, shikonin significantly reduced the serum levels of TNF-α, IL-6, IL-1β, IL-8, and IL-17A. researchgate.net

In human periodontal ligament cells, shikonin was found to prevent the production of IL-6 and IL-8 induced by IL-1β or TNF-α. nih.gov Furthermore, in dendritic cells from patients with atopic dermatitis, shikonin significantly inhibited the expression of IL-6, IL-9, and IL-17A induced by the allergen Der p 2. nih.gov The anti-inflammatory properties of shikonin also extend to the inhibition of other inflammatory mediators. For instance, it has been shown to reduce the production of nitric oxide (NO) in microglia-like cells. mdpi.com

Table 2: Shikonin's Regulation of Pro-inflammatory Cytokines and Mediators

Model System Pro-inflammatory Molecules Regulated Stimulus Reference
Mouse model of acute inflammation TNF-α, IL-6, IL-1β Not specified mdpi.com
Rat model of adjuvant-induced arthritis TNF-α, IL-6, IL-1β, IL-8, IL-17A Adjuvant researchgate.net
Human periodontal ligament cells IL-6, IL-8 IL-1β, TNF-α nih.gov
Dendritic cells from atopic dermatitis patients IL-6, IL-9, IL-17A Der p 2 nih.gov
Murine microglia-like cells Nitric Oxide (NO) Lipopolysaccharide (LPS) mdpi.com

Inhibition of Key Inflammatory Signaling Pathways

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Shikonin exerts its anti-inflammatory effects in large part by modulating this pathway. nih.gov It has been shown to interfere with the degradation of the inhibitor of kappa B alpha (IκBα), which is a critical step in the activation of NF-κB. nih.gov By preventing the degradation of IκBα, shikonin inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov

Studies in RAW 264.7 macrophages have demonstrated that shikonin prevents the lipopolysaccharide (LPS)-induced degradation of IκBα. nih.gov This inhibitory effect occurs prior to the degradation of IκBα, as shikonin was also found to suppress the phosphorylation of IκBα. nih.gov In human T lymphocytes, shikonin was shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IKKα/β and IκB-α, and subsequently preventing NF-κB nuclear translocation. nih.gov This direct suppression of IKKβ activity highlights a key mechanism by which shikonin controls inflammatory responses. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding "Shikonin propionate" in the context of the detailed molecular and immunomodulatory pathways requested in the outline. The research overwhelmingly focuses on the parent compound, Shikonin.

Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the provided outline for "this compound." Any attempt to do so would require extrapolating data from Shikonin, which would be scientifically unsound as the propionate ester could alter the compound's biological activity.

Immunomodulatory Effects

Antioxidant Mechanisms

This compound, as an ester derivative of the naphthoquinone shikonin, is anticipated to possess significant antioxidant capabilities. While direct experimental studies on this compound are limited, its antioxidant profile can be understood by examining the well-documented mechanisms of its parent compound, shikonin, and the influence of esterification on these activities. The antioxidant potential of shikonin and its derivatives is largely attributed to the phenolic ring in their structure, which enables them to neutralize reactive species by providing protons and free electrons. Theoretical studies suggest that shikonin ester derivatives are expected to exhibit high radical scavenging activity, potentially greater than the parent compound shikonin maxwellsci.com.

Free Radical Scavenging Activity

The capacity to scavenge free radicals is a primary indicator of antioxidant efficacy. Research on shikonin provides substantial evidence of its ability to directly interact with and neutralize various reactive oxygen species (ROS). This activity is crucial in mitigating the oxidative stress implicated in numerous pathological conditions.

Shikonin has demonstrated potent scavenging activity against several types of radicals. Using electron paramagnetic resonance (EPR) spectrometry, studies have shown that shikonin effectively scavenges alkyl-oxy radicals maxwellsci.comresearchgate.net. In one study, its oxygen radical absorbance capacity (ORAC) against radicals derived from 2,2'-azobis(2-aminopropane) dihydrochloride was determined to be 0.25 relative to Trolox, a water-soluble vitamin E analog maxwellsci.comresearchgate.net.

Furthermore, shikonin exhibits a particularly strong ability to scavenge the superoxide anion (O₂•⁻), a key radical species generated during metabolic processes. Its reactivity with the superoxide anion was found to be 42 times higher than that of Trolox, with an estimated reaction rate constant of 1.7 × 10⁵ M⁻¹s⁻¹ maxwellsci.comresearchgate.net. However, the same studies noted that shikonin is incapable of reacting with the nitric oxide (NO) radical maxwellsci.comresearchgate.net. The scavenging actions of shikonin are not limited to superoxide and alkyl-oxy radicals; previous investigations have also confirmed its ability to neutralize hydroxyl radicals and singlet oxygen maxwellsci.comresearchgate.net.

A theoretical study focusing on shikonin and its ester derivatives concluded that these derivatives, which would include this compound, are good candidates for a one-electron-transfer scavenging mechanism and are expected to have a high radical scavenging activity, likely surpassing that of shikonin itself maxwellsci.com. This suggests that the propionate ester form may be a highly effective free radical scavenger.

Radical Scavenging Activity of Shikonin Compared to Trolox
Radical SpeciesShikonin's Relative Scavenging AbilityMethodology
Alkyl-oxy RadicalORAC of 0.25 relative to TroloxElectron Paramagnetic Resonance (EPR) Assay
Superoxide Anion (O₂•⁻)42-fold higher than TroloxEPR Assay with CYPMPO Spin Trap
Nitric Oxide (NO)No scavenging activity observedEPR Competition Assay with Oxyhemoglobin

Modulation of Reactive Oxygen Species (ROS) Homeostasis

Beyond direct scavenging, the antioxidant effects of shikonin and its derivatives involve the modulation of cellular redox homeostasis. This balance between the generation and elimination of ROS is critical for normal cell function, and its disruption leads to oxidative stress. Shikonin and its derivatives can influence this balance, often in a context-dependent manner, leading to either antioxidant or pro-oxidant effects that can be therapeutically beneficial.

In many cancer cell lines, shikonin has been observed to induce an increase in intracellular ROS levels, which triggers programmed cell death pathways like apoptosis and necrosis nih.govresearchgate.netnih.gov. This pro-oxidant activity is a key mechanism of its anti-cancer effects. For instance, in renal cancer cells, shikonin treatment leads to elevated ROS levels and subsequent mitochondrial dysfunction nih.gov. Similarly, in osteosarcoma cells, shikonin induces ROS generation, which is a critical step in initiating apoptosis nih.gov. The generation of these ROS can be mitigated by pretreatment with antioxidants like N-acetyl cysteine (NAC), confirming shikonin's role in shifting the cellular redox balance nih.govnih.gov.

Conversely, in non-cancerous contexts or under different physiological stressors, shikonin demonstrates a protective antioxidant role by helping to maintain ROS homeostasis. For example, in models of cerebral ischemia/reperfusion injury, shikonin's neuroprotective effects are attributed to its antioxidant properties, which help to manage the surge of ROS associated with this condition. This dual functionality highlights the complex role of shikonin and its derivatives in modulating cellular redox environments. The impact of these compounds, including this compound, can shift the intracellular environment towards oxidation, which can either protect cells or induce cell death depending on the cellular context and concentration of the compound.

Regulation of Antioxidant Enzymes (e.g., SOD, TrxR)

A crucial aspect of the antioxidant mechanism for shikonin and its derivatives is their interaction with and regulation of the cell's endogenous antioxidant enzyme systems. These enzymes are the primary defense against oxidative stress.

Superoxide Dismutase (SOD): SODs are enzymes that catalyze the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. In models of skin photoaging, treatment with shikonin was found to significantly increase the activity of SOD in the skin, thereby enhancing the endogenous antioxidant defense system mdpi.com. This upregulation of SOD activity helps to reduce the damage caused by superoxide radicals generated by UV exposure mdpi.com.

Thioredoxin Reductase (TrxR): The thioredoxin (Trx) system, in which TrxR is a key component, is a major antioxidant system that maintains cellular redox balance. Shikonin has been identified as a specific inhibitor of Thioredoxin Reductase 1 (TrxR1). It targets the selenocysteine (Sec) residue in the enzyme's active site. This inhibition, however, has a unique consequence: it alters the enzyme's function, causing it to act as an NADPH oxidase, which in turn produces superoxide anions. This action leads to an accumulation of ROS and disrupts intracellular redox homeostasis, contributing to shikonin's pro-apoptotic effects in cancer cells. Therefore, in this context, shikonin's interaction with TrxR promotes a pro-oxidant state rather than an antioxidant one, highlighting its complex regulatory role.

Effect of Shikonin on Key Antioxidant Enzymes
EnzymeObserved Effect of ShikoninBiological ContextOutcome
Superoxide Dismutase (SOD)Increases activitySkin photoaging modelEnhanced endogenous antioxidant defense
Thioredoxin Reductase 1 (TrxR1)Inhibits and alters functionCancer cell linesPromotion of a pro-oxidant state and apoptosis

Cellular and Molecular Targets of Shikonin Propionate Action

Direct Protein and Enzyme Interactions

Shikonin (B1681659) propionate (B1217596) has been shown to directly interact with and inhibit the activity of several key enzymes involved in cellular processes. These direct interactions are fundamental to its mechanism of action.

Topoisomerase Inhibition (e.g., Topoisomerase I)

Research into the acyl analogues of shikonin has demonstrated that shikonin propionate, also referred to as propanoylshikonin, exhibits inhibitory effects on topoisomerase I. A study evaluating a series of acylshikonin derivatives found that those with shorter acyl chain lengths, including the propanoyl group, exerted a stronger inhibitory action on topoisomerase I. Notably, the inhibitory potency of propanoylshikonin was found to be approximately four-fold greater than that of camptothecin, a well-known topoisomerase I inhibitor. This suggests that the size of the acyl moiety is a crucial factor in enhancing the topoisomerase I inhibitory potential of shikonin derivatives.

CompoundRelative Topoisomerase I Inhibitory Potency
This compound ~4x greater than Camptothecin
CamptothecinReference

Proteasome Inhibition

While shikonin has been identified as an inhibitor of the tumor proteasome, specific studies detailing the direct inhibitory effects of this compound on the proteasome are not extensively available in the current scientific literature. Shikonin itself has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. However, direct evidence and detailed mechanistic studies on this compound's interaction with the proteasome are needed to fully elucidate its role in this context.

Pyruvate Kinase M2 (PKM2) Targeting

Shikonin and its analogs are recognized as inhibitors of pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism. Shikonin has been demonstrated to be a potent and selective inhibitor of PKM2. While the broader class of shikonin analogs has been studied, specific research focusing solely on the interaction and inhibitory kinetics of this compound with PKM2 is not well-documented in the available literature.

Thioredoxin Reductase (TrxR1) Inhibition

Shikonin is known to target and inhibit the selenoenzyme thioredoxin reductase 1 (TrxR1), a critical component of the cellular antioxidant system. This inhibition is reported to involve the modification of the Sec498 residue of TrxR1. Although this mechanism is established for shikonin, specific studies detailing the inhibitory activity and mechanism of this compound towards TrxR1 are not extensively covered in the current body of scientific research.

Signaling Pathway Component Modulation

This compound's influence extends to the modulation of intracellular signaling pathways that govern cellular processes such as proliferation, survival, and stress responses.

Ras/MAPK Pathway Components (e.g., p-ERK, c-Myc, p-p38, p-JNK)

The Ras/mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular functions, and its components are known targets of shikonin and its derivatives.

Studies on shikonin have shown that it can modulate the phosphorylation status of key MAPK pathway proteins. For instance, treatment with shikonin has been observed to decrease the expression levels of phosphorylated ERK (p-ERK) and c-Myc, while increasing the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) frontiersin.org. In some contexts, however, an increase in the expression of p-ERK, p-JNK, and p-p38 has been noted following shikonin treatment nih.gov. This suggests that the effect of shikonin on the MAPK pathway can be context-dependent.

While these findings are significant for the parent compound shikonin, dedicated research specifically investigating the modulatory effects of this compound on p-ERK, c-Myc, p-p38, and p-JNK is limited. A study on various shikonin derivatives did confirm that these compounds, as a group, are involved in the inactivation of c-Myc, which is associated with the deregulation of ERK and JNK MAPK activity nih.gov. However, the specific contribution and detailed mechanism of this compound in this process require further investigation.

Pathway ComponentReported Effect of Shikonin Derivatives (General)
p-ERKDeregulated nih.gov
c-MycInactivated nih.gov
p-p38Modulated (Increased in some studies) frontiersin.orgnih.gov
p-JNKDeregulated nih.gov

PI3K/AKT Pathway Components

Shikonin has been identified as a significant modulator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. Research demonstrates that Shikonin exerts inhibitory effects on this pathway through various mechanisms. In chronic myeloid leukemia and non-small cell lung cancer cells, Shikonin has been shown to inactivate the PI3K/AKT signaling pathway. nih.govnih.gov This inactivation prevents the downstream signaling that typically promotes cell survival. nih.gov

One key mechanism of this inhibition involves the upregulation of the tumor suppressor protein PTEN, which acts as a negative regulator of the PI3K/AKT pathway. nih.govnih.gov By increasing PTEN levels, Shikonin effectively dampens the activation of PI3K and the subsequent phosphorylation of AKT (p-AKT). nih.govnih.govmdpi.com Studies in various cancer cell lines, including renal cancer and glioblastoma, have confirmed that Shikonin treatment leads to a decrease in the expression of PI3K and p-AKT. mdpi.comscialert.net This disruption of the PI3K/AKT axis is a central component of Shikonin's cellular action, contributing to its ability to inhibit proliferation and induce apoptosis. nih.govnih.gov

Target ComponentEffect of ShikoninObserved OutcomeCell/Model System
PI3KInhibition/DownregulationDecreased pathway activationGlioblastoma, Renal Cancer Cells mdpi.comscialert.net
AKTInhibition of PhosphorylationReduced cell survival signalingChronic Myeloid Leukemia, NSCLC, Endometrial Carcinoma nih.govnih.gov
PTENUpregulationNegative regulation of PI3K/AKT pathwayChronic Myeloid Leukemia Cells nih.gov

NF-κB Pathway Components (e.g., p65, IκBα)

The Nuclear Factor-kappa B (NF-κB) pathway, a pivotal regulator of inflammation and cell survival, is another primary target of Shikonin. Research indicates that Shikonin can prevent the activation of NF-κB, thereby downregulating the expression of its target genes. nih.gov A key mechanism is the inhibition of the phosphorylation of IκBα (inhibitor of NF-κB alpha). nih.gov In its unphosphorylated state, IκBα remains bound to the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.

Studies have shown that Shikonin treatment leads to a concentration-dependent decrease in phosphorylated IκBα. nih.gov Consequently, the phosphorylation and nuclear translocation of the NF-κB p65 subunit are significantly inhibited. nih.gov This effect has been observed in human epidermoid carcinoma cells and lymphatic endothelial cells. nih.govnih.gov By blocking the nuclear translocation of p65, Shikonin effectively halts the NF-κB-mediated transcription of genes involved in inflammation and cell survival, such as Bcl-2 and various cyclins. nih.gov

Target ComponentEffect of ShikoninObserved OutcomeCell/Model System
p65Inhibition of Phosphorylation and Nuclear TranslocationSuppression of NF-κB transcriptional activityHuman Lymphatic Endothelial Cells nih.gov
IκBαInhibition of PhosphorylationSequestration of NF-κB in the cytoplasmHuman Epidermoid Carcinoma A431 Cells nih.gov

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor implicated in cancer cell proliferation, survival, and invasion. Constitutive activation of the STAT3 pathway is common in many malignancies, including melanoma and colon cancer. nih.govfrontiersin.org Shikonin has been shown to directly target and inhibit this pathway. nih.govfrontiersin.org

Mechanistic studies reveal that Shikonin inhibits the phosphorylation of STAT3 at critical tyrosine residues. nih.govfrontiersin.org This phosphorylation is a prerequisite for the formation of STAT3 homodimers. By preventing phosphorylation, Shikonin inhibits the homo-dimerization of STAT3 and its subsequent translocation into the nucleus, where it would typically bind to DNA and activate gene transcription. frontiersin.org As a result, the expression levels of STAT3-targeted genes, which include anti-apoptotic proteins like Mcl-1 and Bcl-2 and invasion-related proteins like MMP-2, are significantly decreased. frontiersin.org This inhibition of STAT3 signaling is a key contributor to the anti-melanoma and anti-colon cancer activities of Shikonin. nih.govfrontiersin.orgnih.gov

Target ComponentEffect of ShikoninObserved OutcomeCell/Model System
STAT3Inhibition of Phosphorylation and Homo-dimerizationReduced nuclear localization and transcriptional activityHuman Melanoma Cells (A375, A2058) frontiersin.org
STAT3-Target Genes (Mcl-1, Bcl-2, MMP-2)Decreased ExpressionInhibition of cell survival and invasionHuman Melanoma Cells frontiersin.org

NFAT5/AMPK Pathway

Shikonin also modulates the Nuclear Factor of Activated T-cells 5 (NFAT5) and AMP-activated protein kinase (AMPK) pathway. In the context of diabetic wound healing and conditions of hyperosmolar stress, Shikonin has been shown to inhibit the expression of NFAT5 both in vivo and in vitro. nih.govnih.gov The reduction in NFAT5 levels subsequently leads to the inhibition of AMPK expression. nih.gov

This interaction is significant as AMPK is a master regulator of cellular energy homeostasis. mdpi.comresearchgate.net Under hyperosmotic stress, AMPK expression is typically elevated as a metabolic stress response. nih.gov By suppressing the pathological expression of NFAT5, Shikonin reduces this stress response, thereby inhibiting downstream molecules such as the mammalian target of rapamycin (mTOR) and protein kinase B (AKT), ultimately protecting mitochondrial function. nih.govnih.gov In other contexts, such as in hepatocytes, Shikonin can act as an activator of AMPK, leading to enhanced fatty acid oxidation and energy expenditure, suggesting its role is context-dependent. mdpi.comresearchgate.net

Target ComponentEffect of ShikoninObserved OutcomeCell/Model System
NFAT5Inhibition of ExpressionSuppression of pathological stress responseDiabetic Wound Mouse Model, HaCaT Cells nih.govnih.gov
AMPKInhibition (via NFAT5)Reduced metabolic stress signalingHaCaT Cells under hyperosmotic stress nih.gov
AMPKActivation/PhosphorylationEnhanced β-oxidation and energy expenditureHepatocytes, Diet-induced Obese Mice mdpi.comresearchgate.net

Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. mdpi.com Recent research has demonstrated that Shikonin can activate the Hippo pathway as part of its protective mechanism in myocardial ischemia/reperfusion injury. researchgate.net Activation of the Hippo pathway by Shikonin leads to the inhibition of autophagy. researchgate.net This suggests that by modulating the core kinases of the Hippo pathway, Shikonin can influence fundamental cellular processes to confer cytoprotective effects in specific pathological conditions. researchgate.net The detailed molecular interactions between Shikonin and specific Hippo pathway components such as MST1/2 or LATS1/2 are an emerging area of investigation.

Gene and Protein Expression Regulation

Upregulation of p21

A consistent and significant finding across multiple studies is the ability of Shikonin to robustly upregulate the expression of the p21 protein (also known as p21WAF1/Cip1). nih.gov p21 is a potent cyclin-dependent kinase (CDK) inhibitor and a key regulator of the cell cycle. nih.gov The upregulation of p21 by Shikonin has been observed in a wide range of human cancer cell lines. nih.govnih.gov

This induction of p21 expression contributes directly to cell cycle arrest, typically at the G2/M phase. nih.gov Intriguingly, Shikonin-induced upregulation of p21 occurs independently of the p53 tumor suppressor status, as it is observed in both p53 wild-type and p53-mutant cancer cells. nih.govnih.gov This broad activity highlights p21 as a critical mediator of Shikonin's growth-inhibitory effects. nih.govfrontiersin.org The increase in p21 protein levels is accompanied by elevated transcription of its corresponding gene. nih.gov

Target Gene/ProteinEffect of ShikoninObserved OutcomeKey Feature
p21 (CDKN1A)Robust UpregulationCell cycle arrest at G2/M phasep53-independent mechanism nih.gov

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the chemical compound “this compound” concerning the detailed cellular and molecular targets outlined in your request. The vast majority of published studies focus extensively on the parent compound, shikonin .

This compound is a derivative of shikonin, and while the pharmacological activities of various shikonin derivatives have been investigated, specific data detailing the mechanisms of this compound on the requested targets are not present in the available search results. Scientific accuracy precludes the direct extrapolation of findings from shikonin to its propionate derivative without specific evidence, as the modification of the side chain can alter the compound's biological activity and molecular interactions.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" and adheres to the specified outline due to the absence of dedicated research on its effects on:

Anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1)

Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)

MicroRNA expression profiles (miR-21, miR-128, miR-155, miR-545-3p)

Matrix Metalloproteinases (MMP-2, MMP-9)

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1)

Autophagy-related genes (Beclin-1, ATG5, LC-3)

Cell senescence markers (CDKN2A, CXCL8)

To provide an article that is both thorough and scientifically validated, research specifically investigating "this compound" and these targets would be required. Such information is not currently available in the public domain based on the conducted searches.

Subcellular Localization and Organelle Targeting

Studies utilizing the inherent fluorescence of Shikonin have demonstrated its ability to rapidly enter cells and localize in specific subcellular compartments. This targeted accumulation is a critical aspect of its biological activity.

A primary and well-documented target of Shikonin within the cell is the mitochondrion. nih.govresearchgate.netnih.gov Confocal microscopy and flow cytometry analyses have shown that Shikonin specifically accumulates in the mitochondria of various cell types, particularly cancer cells. nih.govresearchgate.net This targeted accumulation is a key initiating event that leads to profound mitochondrial dysfunction. The preferential sequestration within mitochondria is thought to be a central element of its selective action against cancer cells, which often exhibit altered mitochondrial metabolism and structure compared to normal cells. nih.govresearchgate.net This mitochondrial targeting is linked to the subsequent induction of apoptosis through the intrinsic pathway. nih.gov

A direct consequence of Shikonin's accumulation in the mitochondria is the significant alteration of the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net Research has consistently shown that Shikonin induces a rapid, dose-dependent breakdown of the mitochondrial membrane potential. nih.govresearchgate.net This dissipation of the electrochemical gradient across the inner mitochondrial membrane is a hallmark of mitochondrial damage and a critical early event in the apoptotic cascade. researchgate.net The reduction in ΔΨm disrupts the primary function of mitochondria in cellular energy production and initiates signals that lead to programmed cell death.

Research Findings on Shikonin's Mitochondrial Effects

The following table summarizes key research findings regarding the effects of the parent compound, Shikonin, on mitochondrial parameters. These findings provide a basis for understanding the potential actions of this compound.

ParameterKey FindingExperimental Context
Mitochondrial Accumulation Shikonin specifically accumulates in mitochondria.Live-cell imaging using its inherent fluorescence in cancer cell lines.
Mitochondrial Membrane Potential (ΔΨm) Causes a dose-dependent breakdown and depolarization of ΔΨm.Flow cytometry and fluorescent microscopy in various cancer cell lines.
Mitochondrial Integrity Leads to increased mitochondrial membrane permeability and release of cytochrome c.Western blot analysis for cytochrome c release in treated cells.

Based on a comprehensive review of available preclinical research, there is insufficient specific data for the chemical compound “this compound” to generate the detailed article as outlined in your request.

The provided structure requires in-depth findings from a range of in vitro cellular assays, including cell viability, apoptosis, cell cycle analysis, invasion and migration, immunomodulatory effects, and oxidative stress evaluation, performed specifically with this compound.

Current scientific literature focuses extensively on the parent compound, Shikonin , and a variety of other derivatives. However, dedicated studies on this compound are not prevalent enough to supply the specific data points and detailed research findings necessary to accurately and thoroughly populate the requested sections and subsections. Therefore, to maintain scientific accuracy and strictly adhere to the subject matter of "this compound," it is not possible to generate the requested article at this time.

Preclinical Research Models for Shikonin Propionate Investigation

In Vitro Cellular Assays

Gene and Protein Expression Analysis via RT-qPCR and Western Blotting

The molecular mechanisms underlying shikonin's effects are frequently investigated by analyzing changes in gene and protein expression using Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting. These techniques have been instrumental in identifying the signaling pathways modulated by shikonin (B1681659) in various disease models.

In studies on inflammation, shikonin treatment has been shown to suppress the expression of key pro-inflammatory mediators. For instance, in models of lipopolysaccharide (LPS)-induced acute lung injury, shikonin pretreatment significantly inhibited the activation of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This inhibitory effect is linked to the downregulation of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov Similarly, in models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, shikonin reduced the expression of COX-2 by 75% and decreased the activation of NF-κB and pSTAT-3. nih.gov

In the context of cancer research, Western blot analyses have revealed that shikonin can induce apoptosis (programmed cell death) by modulating the expression of the Bcl-2 protein family. Specifically, it increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Further studies have shown that shikonin treatment leads to increased levels of cleaved-PARP, a key marker of apoptosis. nih.gov In cholangiocarcinoma cells, shikonin upregulates the expression of caspase-3 and caspase-8, key executioners of the apoptotic cascade, while downregulating matrix metalloproteinase (MMP)-9 and epidermal growth factor receptor (EGFR), which are involved in cancer cell invasion and proliferation. nih.gov In colorectal cancer models, shikonin was found to upregulate pathways associated with endoplasmic reticulum stress, including the PERK/eIF2α/ATF4/CHOP and IRE1α/JNK pathways. frontiersin.org

Research into shikonin's role in diabetic wound healing has utilized Western blotting to demonstrate its influence on macrophage polarization and signaling pathways. nih.gov It was found to regulate the MAPK signaling pathway, which is crucial in modulating the inflammatory phenotype of macrophages. nih.gov Additionally, in the context of bone formation, shikonin has been shown to increase the mRNA levels of bone morphogenic protein‑2 (BMP‑2) and SMAD family member 5 (Smad5), and upregulate the protein expression of Smad5 and runt-related transcription factor 2 (Runx2), promoting osteoblast differentiation. nih.gov

Table 1: Selected Gene and Protein Expression Changes Induced by Shikonin

Model Technique Upregulated/Activated Downregulated/Inhibited Reference
LPS-Induced Acute Lung Injury Western Blot - iNOS, COX-2, NF-κB nih.gov
DSS-Induced Colitis Western Blot - COX-2, NF-κB, pSTAT-3 nih.gov
Melanoma Cells (A375SM) Western Blot Bax, Cleaved-PARP Bcl-2 nih.gov
Colorectal Cancer Western Blot PERK, eIF2α, ATF4, CHOP, IRE1α, JNK - frontiersin.org
Cholangiocarcinoma (QBC939) RT-PCR, Western Blot Caspase-3, Caspase-8 MMP-9, EGFR nih.gov
Osteoblast Differentiation RT-PCR, Western Blot BMP-2, Smad5, Runx2 - nih.gov

Molecular Docking and Simulation Studies for Target Binding

To elucidate the direct molecular interactions of shikonin with protein targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These in silico techniques predict the binding affinity and mode of interaction between shikonin and its biological targets, providing insights that can guide further experimental validation.

One key target identified is myeloid differentiation protein 2 (MD2), an essential component of the toll-like receptor 4 (TLR4) complex that mediates LPS-induced inflammation. nih.gov Molecular docking and surface plasmon resonance analysis have shown that shikonin directly binds to MD2, thereby interfering with the activation of TLR4. nih.gov

In the field of oncology, molecular modeling has been used to study shikonin's interaction with vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.govresearchgate.net These studies suggest that the naphthazarin ring of shikonin is crucial for strong binding to the catalytic kinase domain of VEGFR-2. nih.govresearchgate.net Another study combined molecular docking with in vitro experiments to identify tubulin as a target for shikonin in triple-negative breast cancer cells. pknaiklab.in The simulation revealed a binding free energy change of -14.60 kcal/mol, involving both van der Waals and electrostatic interactions. pknaiklab.in

Molecular dynamics simulations have also been used to screen shikonin derivatives for their potential to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov These studies identified derivatives like alpha-methyl-n-butyl shikonin and beta-hydroxyisovaleryl shikonin that could interact with conserved catalytic residues His41 and Cys145, suggesting a mechanism for inhibiting viral progression. nih.gov Furthermore, shikonin has been identified as a direct antagonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of adipogenesis. nih.gov Microscale thermophoresis assays confirmed a direct binding interaction with a KD value of 1.4 ± 0.13 μM, and further assays showed that shikonin blocks the association of PPARγ with its coactivators. nih.gov

Table 2: Protein Targets of Shikonin Identified Through Molecular Simulation

Protein Target Biological Process Key Finding Reference
Myeloid differentiation protein 2 (MD2) Inflammation Shikonin directly binds to MD2, interfering with TLR4 activation. nih.gov
VEGFR-2 Angiogenesis The naphthazarin ring of shikonin is vital for binding to the catalytic domain. nih.govresearchgate.net
Tubulin Cancer Cell Proliferation Binds to tubulin with a dissociation constant (Kd) of 8 ± 2.7 μM, disrupting microtubule assembly. pknaiklab.in
PPARγ Adipogenesis Acts as a direct antagonist, blocking the recruitment of coactivators. nih.gov
SARS-CoV-2 Main Protease (Mpro) Viral Replication Derivatives interact with catalytic residues His41 and Cys145. nih.gov

In Vivo Animal Models

Xenograft Models for Antitumor Efficacy

To evaluate the anticancer activity of shikonin in a living organism, researchers frequently use xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's ability to inhibit tumor growth in vivo.

Shikonin has demonstrated significant antitumor effects across a range of cancer types in such models. In a colorectal cancer model using HCT-116 and HCT-15 cells, intraperitoneal injection of shikonin significantly inhibited tumor growth. frontiersin.org Similarly, in a colon cancer model with SW480 cells, treatment with shikonin reduced both tumor volume and weight. researchgate.net For melanoma, a mouse xenograft model using A375SM cells showed that shikonin not only decreased tumor volume but also increased apoptosis within the tumor tissue. nih.gov

The efficacy of shikonin has also been confirmed in a lung adenocarcinoma model using A549 cells, where it significantly suppressed tumor growth. nih.gov In a breast cancer model using 4T1 cells, which mimics human triple-negative breast cancer, shikonin inhibited tumor growth and modulated the immune response by increasing the proportion of CD8+ T cells and reducing regulatory T cells in the spleen. nih.gov

Table 3: Summary of Shikonin's Efficacy in Xenograft Models

Cancer Type Cell Line Key Outcomes Reference
Colorectal Cancer HCT-116, HCT-15 Significantly inhibited tumor growth. frontiersin.org
Colon Cancer SW480 Reduced tumor volume and weight. researchgate.net
Melanoma A375SM Decreased tumor volume and increased apoptosis. nih.gov
Lung Adenocarcinoma A549 Significantly suppressed tumor growth. nih.gov
Breast Cancer (TNBC model) 4T1 Inhibited tumor growth and modulated immune cell populations. nih.gov

Inflammation Models (e.g., xylene-induced auricle swelling, acetic acid-induced capillary permeability, LPS-induced lung injury, DSS-induced colitis)

Shikonin's potent anti-inflammatory properties have been extensively validated in various preclinical animal models of inflammation.

Xylene-Induced Auricle Swelling: In this acute inflammation model, topical application of xylene to a mouse's ear causes swelling (edema). Intragastric administration of shikonin was shown to significantly inhibit this ear edema, with the high-dose group showing a more notable effect. nih.govresearchgate.net The swelling rate in shikonin-treated mice was significantly lower than in the control group, demonstrating a potent anti-inflammatory effect. nih.gov

LPS-Induced Lung Injury: Intratracheal administration of lipopolysaccharide (LPS) in mice induces acute lung injury (ALI), characterized by severe inflammation, edema, and neutrophil infiltration. nih.govnih.gov Pretreatment with shikonin significantly attenuates these effects. nih.govnih.gov It markedly decreases pulmonary edema, reduces the infiltration of macrophages and neutrophils, and lowers the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the bronchoalveolar lavage fluid. nih.govnih.gov

DSS-Induced Colitis: Oral administration of dextran sulfate sodium (DSS) in mice induces a condition that mimics human ulcerative colitis. nih.gov Shikonin treatment in this model ameliorates disease symptoms, including preventing weight loss and the shortening of the colon. nih.govsemanticscholar.org It also significantly reduces the activity of myeloperoxidase (an indicator of neutrophil infiltration) and the production of pro-inflammatory cytokines in the colon. nih.gov

Wound Healing Models (e.g., skin trauma, diabetic wounds)

Shikonin has been shown to promote the healing of skin injuries in both normal and pathological conditions, such as diabetes.

In models of skin trauma in rats, shikonin treatment was found to facilitate wound healing, leading to higher healing rates. medchemexpress.com It promotes the formation of granulation tissue, increases collagen deposition, and enhances angiogenesis (the formation of new blood vessels), all of which are critical steps in the healing process. medchemexpress.commdpi.com Studies have shown that shikonin stimulates the proliferation and migration of both fibroblasts and endothelial cells, which are essential for tissue remodeling. medchemexpress.comresearchgate.net

The compound's efficacy is particularly notable in diabetic wound models, where healing is typically impaired. In diabetic rats, shikonin significantly accelerated wound closure. nih.govmedchemexpress.com This effect is partly attributed to its ability to modulate macrophage activity, inhibiting the pro-inflammatory M1 macrophage polarization while promoting the anti-inflammatory M2 phenotype. nih.gov This shift helps to resolve inflammation and encourages tissue repair. nih.gov

Assessment of Histopathological Changes

Histopathological analysis, primarily using Hematoxylin and Eosin (H&E) staining, is a crucial component of in vivo studies to visualize the effects of a compound on tissue architecture at a microscopic level.

In inflammation models, shikonin has been shown to preserve tissue integrity. In LPS-induced lung injury, shikonin pretreatment significantly attenuated LPS-induced pulmonary histopathologic changes, including alveolar hemorrhage and inflammatory cell infiltration. nih.gov Likewise, in DSS-induced colitis, histologic examination revealed that shikonin treatment reduced the severity of colonic damage. nih.gov

In wound healing models, H&E and Masson's trichrome staining have confirmed that shikonin treatment leads to faster lesion debulking, reduced inflammatory infiltration, increased collagen deposition, and more organized tissue regeneration compared to controls. medchemexpress.comresearchgate.net

Importantly, in the context of anticancer studies using xenograft models, histopathological examination of major organs like the liver and kidney has been performed to assess potential toxicity. In mice treated with shikonin, no significant pathological changes or signs of toxicity were observed in these organs, suggesting a favorable safety profile in these preclinical models. nih.govresearchgate.net

Biomarker Analysis in Animal Tissues (e.g., MPO, cytokine levels)

Disclaimer: No direct research findings specifically detailing the effects of Shikonin propionate (B1217596) on myeloperoxidase (MPO) and cytokine levels in animal tissues were available in the reviewed literature. The following data is based on studies conducted on its parent compound, Shikonin , and other shikonin derivatives. It is hypothesized that Shikonin propionate may exhibit similar biological activities, potentially acting as a prodrug that releases shikonin in vivo.

In preclinical animal models of inflammatory diseases, the analysis of biomarkers in affected tissues is a critical step in evaluating the therapeutic potential of investigational compounds. Myeloperoxidase (MPO) and various cytokines are key indicators of the inflammatory response. Shikonin, the parent compound of this compound, has been shown to significantly modulate these markers in several studies.

Myeloperoxidase (MPO) Activity

Myeloperoxidase is an enzyme predominantly found in the azurophilic granules of neutrophils. Its presence and activity in tissues are widely used as a quantitative index of neutrophil infiltration, a hallmark of acute inflammation.

Numerous studies have demonstrated that shikonin and its derivatives can markedly attenuate MPO activity in various animal models of inflammation. For instance, in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with shikonin significantly inhibited the increase in MPO activity in lung tissues. semanticscholar.orgnih.gov Similarly, in models of inflammatory bowel disease, such as dextran sulfate sodium (DSS)-induced colitis in mice, administration of shikonin and its derivatives led to a significant reduction in colonic MPO activity. semanticscholar.orgnih.gov This reduction in MPO activity suggests a decrease in neutrophil recruitment to the inflamed colon. Furthermore, in a model of cerulein-induced acute pancreatitis, shikonin was also found to decrease pancreatic MPO activity.

The consistent reduction of MPO activity across different models of inflammation indicates that shikonin effectively mitigates neutrophil-mediated tissue damage.

Interactive Data Table: Effect of Shikonin and its Derivatives on MPO Activity in Animal Tissues

Preclinical Model Tissue Analyzed Key Findings Reference
Lipopolysaccharide (LPS)-induced acute lung injuryLungMarked attenuation of MPO activity semanticscholar.orgnih.gov
Dextran sulfate sodium (DSS)-induced colitisColonSignificant reduction in MPO activity semanticscholar.orgnih.gov
Cerulein-induced acute pancreatitisPancreasDecreased MPO activity
Diabetic retinopathyEyeAttenuated MPO levels nih.gov

Cytokine Levels

Cytokines are a broad category of small proteins that are crucial in cell signaling. In the context of inflammation, pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) play a pivotal role in initiating and amplifying the inflammatory cascade. The ability of a compound to suppress the production of these cytokines is a key indicator of its anti-inflammatory potential.

Research has consistently shown that shikonin effectively reduces the levels of key pro-inflammatory cytokines in various animal tissues. In the LPS-induced acute lung injury model, shikonin significantly decreased the concentrations of TNF-α, IL-1β, and IL-6 in the bronchoalveolar lavage fluid. semanticscholar.orgnih.gov In the DSS-induced colitis model, treatment with shikonin and its derivatives resulted in a remarkable suppression of TNF-α, IL-1β, and IL-6 levels in the serum and colon tissues. nih.govnih.gov This inhibitory effect on cytokine production is often linked to the downregulation of inflammatory signaling pathways such as the nuclear factor-kappaB (NF-κB) pathway. nih.gov

Conversely, some studies have also noted that shikonin can increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which helps to resolve inflammation. nih.gov This dual action of suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones highlights the comprehensive immunomodulatory effects of shikonin.

Interactive Data Table: Effect of Shikonin and its Derivatives on Cytokine Levels in Animal Tissues

Preclinical Model Tissue/Fluid Analyzed Cytokine(s) Measured Effect Reference
LPS-induced acute lung injuryBronchoalveolar lavage fluidTNF-α, IL-1β, IL-6Significantly reduced semanticscholar.orgnih.gov
DSS-induced colitisSerum, ColonTNF-α, IL-1β, IL-6Significantly reduced nih.govnih.gov
DSS-induced colitisSerumIL-10Increased nih.gov
Collagen-induced arthritisJointsNot specifiedInhibited M1 macrophage polarization
Psoriasis modelSkinIL-17 related cytokinesSuppressed production researchgate.net

Structure Activity Relationship Studies of Shikonin Propionate

Impact of Propionate (B1217596) Moiety on Biological Activity

While specific research on shikonin (B1681659) propionate is limited in the available literature, the impact of the propionate moiety can be inferred from the broader understanding of shikonin esters' structure-activity relationships.

The esterification of the side chain hydroxyl group of shikonin generally modulates its cytotoxic activity against various cancer cell lines. The potency of shikonin derivatives is influenced by the nature of the acyl group. nih.gov Shikonin and its derivatives have been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. plos.org They can also inhibit tumor growth and metastasis. nih.gov

One study on various shikonin derivatives screened for cytotoxicity in melanoma cell lines indicated that there is no strict structure-activity relationship and that different cell lines exhibit distinct sensitivities to the derivatives. nih.gov However, some ester derivatives have demonstrated enhanced anti-proliferative activity compared to shikonin itself. For example, one novel shikonin ester derivative exhibited a better anti-cancer activity against human hepatocellular carcinoma cell line (HepG2) with an IC50 value of 0.759 μM, compared to shikonin's IC50 of 1.288 μM. rsc.org

Table 1: Cytotoxicity of Selected Shikonin Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
ShikoninSNU-407 (Colon Cancer)3 nih.gov
ShikoninCal78 (Chondrosarcoma)1.5 nih.gov
ShikoninSW-1353 (Chondrosarcoma)1.1 nih.gov
AcetylshikoninCal78 (Chondrosarcoma)3.8 nih.gov
AcetylshikoninSW-1353 (Chondrosarcoma)1.5 nih.gov
CyclopropylacetylshikoninWM164 (Melanoma)Not specified
β,β-DimethylacrylshikoninMUG-Myx2a (Myxofibrosarcoma)1.38 mdpi.com
β,β-DimethylacrylshikoninMUG-Myx2b (Myxofibrosarcoma)1.55 mdpi.com
ShikoninMUG-Myx2a (Myxofibrosarcoma)0.69 mdpi.com
ShikoninMUG-Myx2b (Myxofibrosarcoma)0.78 mdpi.com

Note: Data for Shikonin Propionate is not available in the reviewed literature.

Shikonin and its derivatives are well-documented for their potent anti-inflammatory properties. nih.govnih.gov They exert these effects through various mechanisms, including the inhibition of pro-inflammatory mediators and signaling pathways. A key mechanism of shikonin's anti-inflammatory action is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govd-nb.info Shikonin has been shown to suppress the activation of NF-κB by inhibiting the degradation and phosphorylation of its inhibitor, IκBα. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

The propionate moiety itself is a short-chain fatty acid known to have anti-inflammatory effects. Therefore, it is plausible that this compound could exhibit enhanced or modulated anti-inflammatory activity compared to shikonin. While direct evidence for this compound is lacking, studies on other derivatives like acetylshikonin have shown potent anti-inflammatory effects. plos.org For example, shikonin was found to be more potent than acetylshikonin in decreasing NLRP3 inflammasome activation. plos.org This suggests that the nature of the ester group can fine-tune the anti-inflammatory profile of the molecule.

The cellular uptake and subcellular distribution of shikonin derivatives are critical for their biological activity. The lipophilicity of these compounds, which is influenced by the ester side chain, plays a significant role in their ability to cross cell membranes. nih.gov Shikonin derivatives are lipophilic metabolites that are secreted from cells. frontiersin.org

Comparative Analysis with Other Shikonin Derivatives

A comparative analysis of this compound with other derivatives is challenging due to the lack of specific data for the propionate compound. However, based on the SAR of other shikonin esters, some general comparisons can be drawn.

The cytotoxic and anti-inflammatory activities of shikonin esters are dependent on the size, shape, and chemical properties of the ester group. For instance, studies have compared the activity of shikonin with its acetylated and cyclopropyl derivatives. In chondrosarcoma cells, shikonin showed the strongest cytotoxic effects, followed by cyclopropylshikonin and then acetylshikonin. nih.gov In contrast, another study found a novel shikonin ester to be more potent than shikonin in a hepatocellular carcinoma cell line. rsc.org

These findings highlight that the biological activity of shikonin derivatives is not simply a matter of increasing or decreasing the chain length of the ester but is a more complex interplay of factors including lipophilicity, steric hindrance, and specific interactions with biological targets.

Table 2: Comparative IC50 Values of Shikonin and its Derivatives in Chondrosarcoma Cell Lines

CompoundCal78 IC50 (µM)SW-1353 IC50 (µM)
Shikonin1.51.1
Acetylshikonin3.81.5
Cyclopropylshikonin2.91.2

Source: nih.gov

Computational Approaches in Structure-Activity Prediction (e.g., QSAR, Molecular Docking)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are valuable tools for predicting the biological activity of shikonin derivatives and understanding their mechanism of action at a molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For shikonin derivatives, QSAR models could be developed to predict their cytotoxicity against various cancer cell lines based on descriptors related to their physicochemical properties, such as lipophilicity, electronic properties, and steric parameters. Such models can guide the design of new derivatives with improved activity.

Molecular docking simulations can provide insights into the binding interactions between shikonin derivatives and their protein targets. For example, shikonin has been shown to interact with various protein targets, including cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.net Molecular docking studies have suggested that shikonin's anti-inflammatory activity may be due to its binding affinity to the COX-2 active site. researchgate.net Similarly, docking studies have been used to investigate the binding of shikonin derivatives to other cancer-related targets like VEGFR-2 kinase. nih.gov

While no specific QSAR or molecular docking studies for this compound were identified in the search results, these computational approaches could be readily applied to predict its biological activity and binding modes. Such studies would be instrumental in rationalizing the effect of the propionate moiety and in designing more potent and selective shikonin-based therapeutic agents.

Analytical and Spectroscopic Characterization Methodologies for Shikonin Propionate

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide critical information about the molecular structure, functional groups, and concentration of shikonin (B1681659) propionate (B1217596).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds azooptics.comnih.govslideshare.netlibretexts.org. ¹H NMR (Proton Nuclear Magnetic Resonance) offers detailed insights into the number, type, and chemical environment of hydrogen atoms within a molecule, including their connectivity through spin-spin coupling azooptics.comslideshare.netlibretexts.org. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) reveals the number and types of carbon environments, which is crucial for elucidating the molecular carbon framework azooptics.comlibretexts.org. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide more complex structural information by identifying correlations between different nuclei, thereby assisting in the assembly of the complete molecular structure nih.govslideshare.netpharmacognosy.us. These NMR techniques are vital for confirming the identity and purity of shikonin propionate and its related compounds researchgate.netgoogle.comscience.gov. For example, a ¹H NMR spectrum of a shikonin derivative could exhibit signals corresponding to the naphthazarin core, the isohexenyl side chain, and any esterified groups, such as the propionate ester google.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and elemental composition of this compound, and in elucidating its fragmentation patterns, which aids in structural confirmation. Various MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF MS), are commonly applied to shikonin and its derivatives, and are thus relevant for this compound.

LC-ESI-MS, often coupled with a linear ion trap mass spectrometer, is frequently used for the analysis of shikonin derivatives, allowing for the separation and identification of compounds within complex mixtures mdpi.com. Fragmentation patterns observed in MS/MS spectra are key to structural elucidation. For shikonin and related compounds, fragmentation often reveals a common fragment ion with an m/z of 270, indicative of the core naphthoquinone structure mdpi.com. Shikonin derivatives can form various ions depending on the ionization mode, including molecular radical ions such as [M+e]⁻ and [M−H]⁻ when analyzed in negative ion mode using an electrospray ionization source mdpi.com. For instance, isolated shikalkin has shown a molecular peak at m/z 287 (M-1) researchgate.net. Q-TOF MS, with its high mass accuracy, further enhances the ability to identify and characterize these compounds by providing precise mass measurements mdpi.com.

TechniqueObserved Ion(s)m/z Value (approx.)NotesReference
LC-MS (ESI)[M-H]⁻, [M+e]⁻VariesCommon for negative ion mode analysis of shikonin derivatives mdpi.com
LC-MS (ESI)Molecular Peak (M-1)287Observed for isolated shikalkin researchgate.net
Q-TOF MS[M+H]⁺, [M-H]⁻VariesHigh mass accuracy for identification and characterization mdpi.com
MS/MSFragment ion270Characteristic fragment for naphthoquinone core of shikonin derivatives mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for identifying the functional groups present in this compound and for confirming its chemical structure. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Characteristic absorption bands associated with the naphthoquinone moiety, such as C=O stretching vibrations, and C-H stretching from alkyl or alkenyl groups are typically observed. For example, intense C=H stretching vibrations at approximately 3196 cm⁻¹ and C=C stretching vibrations at around 1593 cm⁻¹ are attributed to the naphthoquinone structure researchgate.net. C-H stretching from methyl groups can be observed around 2930 cm⁻¹, and aromatic C-C bonds typically show peaks in the region of 1400-1600 cm⁻¹ researchgate.net. FTIR analysis is also used to assess the purity and structural integrity of shikonin derivatives and their complexes mdpi.comresearchgate.netresearchgate.net.

Functional Group/VibrationWavenumber (cm⁻¹)NotesReference
C=H stretching~3196Characteristic of the naphthoquinone moiety researchgate.net
C-H stretching (methyl)~2930Present in alkyl substituents researchgate.net
C=C stretching (aromatic)~1593Characteristic of the naphthoquinone moiety researchgate.net
C-C stretching (aromatic)~1400-1600Indicates aromatic ring systems researchgate.net
C=O stretchingVariesExpected for the quinone carbonyl groups researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is essential for characterizing the electronic transitions within the chromophoric system of this compound, primarily the naphthoquinone structure. This technique is used to determine the wavelength of maximum absorbance (λmax) and to quantify the compound.

Shikonin and its derivatives typically exhibit absorption maxima in the visible region of the spectrum due to their conjugated π-electron systems. For shikonin, absorption peaks have been reported around 525 nm researchgate.net, and in other studies, bands have been observed at approximately 492 nm, 523 nm, and 562 nm researchgate.netresearchgate.net. When incorporated into matrices, such as films, shikonin can also contribute to absorption peaks around 550 nm nih.gov. The UV-Vis spectrum is sensitive to the molecular environment and can be used to monitor changes in the compound, such as degradation or complexation nih.govgo-sys.de.

Absorption Maximum (λmax)Conditions/NotesReference
~492 nmObserved for shikonin derivatives researchgate.netresearchgate.net
~523 nmObserved for shikonin and derivatives; used for quantification researchgate.netresearchgate.netresearchgate.net
~550 nmObserved when shikonin is incorporated into films nih.gov
~562 nmObserved for shikonin derivatives researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is employed to investigate the stereochemistry and chirality of molecules. Shikonin is a chiral compound, existing as R- and S-enantiomers (shikonin and alkannin, respectively). CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the molecule's three-dimensional structure and stereochemical configuration researchgate.netnih.gov.

A CD spectrum can reveal the presence of chiral centers and the specific arrangement of atoms around them. For chiral molecules like this compound, CD spectroscopy can confirm its enantiomeric form and detect any changes in conformation or stereochemistry upon interaction with other molecules or within different environments nih.govrsc.orgnih.gov. CD is sensitive to structural variations and can be used to study binding events and molecular interactions by observing induced CD (ICD) signals nih.gov.

Fluorescence Spectroscopy

While shikonin itself is not typically described as strongly fluorescent, fluorescence spectroscopy can be relevant in the context of this compound's application, particularly in cellular studies where it might be co-administered or conjugated with fluorescent probes. The primary application of fluorescence in the context of this compound would likely be in conjunction with microscopy techniques to visualize its localization or the localization of related cellular components. Direct intrinsic fluorescence of this compound is not a widely reported characterization method in the literature reviewed.

Advanced Microscopic Techniques for Cellular Localization and Interaction

Advanced microscopy techniques, particularly confocal microscopy, are crucial for understanding how this compound interacts with biological systems at the cellular level, including its uptake, distribution, and localization within cells.

Confocal Microscopy

Confocal microscopy is a powerful fluorescence imaging technique that allows for the generation of optical sections through a specimen, effectively reducing background noise and improving image resolution compared to conventional widefield microscopy psu.educam.ac.uk. This capability is vital for precise cellular localization studies.

When this compound or its formulations are introduced to cells, confocal microscopy can visualize its distribution within different cellular compartments. For example, studies involving shikonin-loaded nanoparticles have used confocal laser scanning microscopy (CLSM) to demonstrate cellular internalization and cytoplasmic accumulation nih.gov. By using fluorescently labeled probes, researchers can simultaneously visualize this compound and specific cellular organelles (e.g., nucleus, mitochondria, lysosomes) or biomolecules, enabling the study of co-localization and interaction dynamics nih.govresearchgate.net. The ability to acquire Z-series (stacks of optical sections) also allows for three-dimensional reconstruction of cellular structures and the spatial distribution of the compound within the cell psu.educam.ac.uk.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface morphology and microstructure of materials at high resolution. For this compound, SEM analysis can reveal details about its particle size, shape, surface texture, and aggregation behavior. This information is crucial for formulation development, quality control, and understanding how the compound interacts with other materials or biological systems.

Methodology and Findings:

SEM operates by scanning a surface with a focused beam of electrons. As the electrons interact with the sample, they generate various signals, including secondary electrons and backscattered electrons, which are detected to form an image. For this compound, SEM can be employed to examine the compound in its pure form or when incorporated into formulations, such as microsponges or films.

Research involving shikonin and its derivatives, which can inform expectations for this compound, has utilized SEM to assess the morphology of delivery systems. For instance, studies on shikonin microsponges have reported that the fabricated microsponges exhibit the necessary porous morphology, as visualized by SEM researchgate.net. Similarly, when shikonin was incorporated into gelatin/cellulose nanofiber matrices to create packaging films, SEM analysis showed that the shikonin-added films were intact and free of pores, with the shikonin appearing well-dispersed within the polymer matrix nih.gov. The surface morphology of shikonin-added films indicated a slight increase in roughness, likely due to the presence of shikonin within the matrix nih.gov.

SEM is also instrumental in determining particle size distribution (PSD). While techniques like Dynamic Light Scattering (DLS) are effective for nanoscale particles, SEM provides complementary information, particularly for irregularly shaped or larger particles that may not be accurately characterized by DLS alone osti.govmeasurlabs.com. SEM can analyze particles ranging from tens of nanometers to micrometers, offering insights into the distribution of particle sizes and shapes, such as spherical, rod-like, or crystalline morphologies osti.govmeasurlabs.com. The analysis of particle surfaces by SEM can also involve fractal analysis to quantify surface texture and complexity gwu.edu.

Data Table: Representative SEM Findings for Shikonin-Related Materials

While specific SEM data for this compound itself might be scarce in publicly available literature, findings from studies on shikonin and its delivery systems provide illustrative examples of what SEM can reveal. The table below summarizes typical observations from SEM analyses of shikonin-containing materials, highlighting morphological characteristics.

Material/FormulationObserved MorphologyParticle Size Range (SEM)Surface TextureAggregation Behavior (if noted)Reference
Shikonin MicrospongesPorous, micro-sized structuresNot specifiedPorousNot specified researchgate.net
Shikonin-added Gel/CNF FilmCompact, compatible, intact, no poresNot specifiedSlightly increased roughness compared to neat filmNot specified nih.gov
Shikonin-loaded Gelatin/CarrageenanWell-dispersed within matrix, no apparent poresNot specifiedNot specifiedNot specified nih.gov
General Particles (SEM analysis)Spherical, spheroidal, prismatic, irregular48 nm to 5.65 µmVaries; can be smooth or roughCan form agglomerates osti.govmeasurlabs.com
Shikonin-HIg ComplexAggregated structures observed on human immunoglobulinNot specifiedNot specifiedAggregation noted nih.gov

Note: Specific quantitative data for this compound's SEM characterization may require direct experimental investigation.

Future Research Directions and Translational Perspectives for Shikonin Propionate

Elucidating Unexplored Mechanistic Pathways of Action

While the broader class of shikonin (B1681659) derivatives is known to exert biological effects through various mechanisms, including the induction of apoptosis and necroptosis, the specific molecular interactions of shikonin propionate (B1217596) remain a fertile ground for investigation. frontiersin.org The parent compound, shikonin, is understood to modulate several key signaling pathways, such as PI3K/AKT and NF-κB, and to influence cellular processes through the generation of reactive oxygen species (ROS). frontiersin.orgnih.govd-nb.info

Future research should aim to dissect the precise signaling cascades preferentially targeted by the propionate ester derivative. Investigations could focus on:

Metabolic Reprogramming: While shikonin is known to affect cancer cell metabolism, detailed studies are needed to determine how shikonin propionate specifically alters metabolic pathways, such as glycolysis and mitochondrial respiration, in target cells. frontiersin.orgresearchgate.net

Immunogenic Cell Death (ICD): An underexplored area is the potential for this compound to induce ICD. Research could investigate whether its mechanism of action leads to the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Epigenetic Modifications: The influence of this compound on the epigenome is largely unknown. Studies could explore its effect on DNA methylation patterns and histone modifications in various cell models.

Targeting Protein Homeostasis: Shikonin has been identified as an inhibitor of tumor proteasome activity. nih.gov It is critical to investigate whether this compound shares this activity and to explore its broader effects on protein homeostasis, including the unfolded protein response (UPR) and autophagy. frontiersin.org

Investigation of Potential Synergistic Effects with Other Research Compounds

Preliminary studies with shikonin have demonstrated synergistic or additive effects when combined with conventional chemotherapeutics, immunotherapies, and radiation. frontiersin.orgnih.govnih.gov These findings provide a strong rationale for exploring the synergistic potential of this compound with a range of other research compounds. A key goal is to identify combinations that enhance efficacy and overcome potential resistance mechanisms.

Future studies could focus on combinations with:

Targeted Kinase Inhibitors: Investigating synergy with inhibitors of specific signaling pathways that are often dysregulated in disease models.

Immune Checkpoint Inhibitors: Assessing whether this compound can modulate the tumor microenvironment to enhance the activity of immune checkpoint inhibitors. nih.gov

PARP Inhibitors: Exploring potential synthetic lethality by combining this compound with PARP inhibitors in models with specific DNA repair deficiencies.

BET Inhibitors: Building on findings that nanoparticle-encapsulated shikonin and the BET inhibitor JQ1 can repolarize tumor-associated macrophages, similar investigations with this compound are warranted. nih.gov

Table 1: Investigated Synergistic Combinations with Shikonin
Compound/Therapy ClassObserved EffectPotential Area for this compound ResearchReference
ChemotherapeuticsAdditive and synergistic interactions have been noted in preliminary clinical trials.Combination studies with a broader range of cytotoxic agents in various preclinical models. nih.govmdpi.com
RadiotherapyPotential to improve effectiveness.Investigating radiosensitizing properties of this compound. frontiersin.orgnih.gov
ImmunotherapyMay improve effectiveness through synergistic interactions.Exploring combinations with immune checkpoint inhibitors and cellular therapies. frontiersin.orgnih.gov
JQ1 (BET Inhibitor)Nano-encapsulated combination changed the tumor immune microenvironment and activated immunogenic cell death.Validating synergistic immunomodulatory effects with this compound. nih.gov
Silver NanoparticlesSynergistically inhibited the growth of lung cancer cells.Exploring synergy with other nanotechnology-based therapeutic platforms. nih.gov

Development of Advanced Preclinical Models for Efficacy and Mechanism Validation

To date, much of the research on shikonin and its derivatives has utilized traditional 2D cell cultures and standard murine xenograft models. frontiersin.orgnih.gov While valuable, these models often fail to fully recapitulate the complexity of the native tissue microenvironment. The validation of this compound's efficacy and mechanisms of action requires the adoption of more sophisticated preclinical models.

Future research should leverage:

Patient-Derived Xenografts (PDXs): These models better retain the heterogeneity of the original tissue and can provide more predictive data on efficacy.

Organoid Cultures: 3D organoids derived from stem cells can mimic the structure and function of organs, offering a superior platform for studying compound effects in a more physiologically relevant context. mdpi.com

Humanized Mouse Models: The use of mice engrafted with human immune systems is crucial for investigating the immunomodulatory effects of this compound and its synergy with immunotherapies.

Microfluidic "Tumor-on-a-Chip" Systems: These platforms allow for the co-culture of different cell types in a controlled microenvironment, enabling detailed studies of cell-cell interactions and compound effects on the tumor microenvironment.

Exploration of Novel Delivery Systems for Enhanced Research Application (e.g., Nanotechnology)

A significant challenge for the research application of shikonin and its derivatives is their poor water solubility and limited bioavailability. nih.govresearchgate.netnih.gov Nanotechnology offers a promising avenue to overcome these limitations. Various nano-delivery systems have been developed for shikonin, and these strategies can be readily adapted for this compound to improve its utility as a research tool. researchgate.netnih.gov

The exploration of novel delivery systems should include:

Liposomes: Encapsulation within lipid bilayers to improve solubility and stability. nih.gov

Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create nanoparticles for controlled release and targeted delivery. nih.gov

Micelles and Nanogels: Self-assembling systems that can encapsulate hydrophobic compounds like this compound in their core. researchgate.netnih.gov

Targeted Nanocarriers: Functionalizing the surface of nanoparticles with ligands (e.g., antibodies, peptides) to direct this compound to specific cell types or tissues, thereby enhancing its potency and specificity in experimental settings. nih.gov

Table 2: Nanodelivery Systems Investigated for Shikonin
Nanomedicine TypeMaterials/ModificationsPreparation MethodSize (nm)Encapsulation Efficiency (%)Reference
LiposomesSoya bean phospholipid, cholesterolEthanol injection method~145~80 nih.gov
PEG-modified Liposomes-Thin-film hydration62-12176-89 nih.gov
HA-coated LiposomesHyaluronic acidThin-film hydration~173~93 nih.gov
MicellesPEI-PCL, PEG-PCLEvaporation technique~92~82 nih.gov
NanoparticlesPLGAEmulsion solvent evaporation~12380 nih.gov

Computational Biology and Artificial Intelligence in this compound Research

Computational approaches are powerful tools for accelerating compound research and development. Computational modeling has already been used to predict that shikonin interacts with the catalytic β5 subunit of the proteasome, a finding that was later confirmed experimentally. nih.gov Similarly, network pharmacology has been employed to identify potential targets and pathways for shikonin. nih.gov

These approaches can be expanded for this compound research by:

Molecular Docking: Performing in silico docking studies to predict the binding affinity of this compound to a wide array of protein targets and to guide the synthesis of new, more potent derivatives.

Machine Learning Models: Using AI to analyze large datasets (e.g., genomics, proteomics) from this compound-treated cells to identify novel biomarkers of response or resistance.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of novel this compound analogues, thereby streamlining the design and synthesis process.

Systems Biology: Integrating experimental data into computational models to simulate the compound's effect on complex biological networks, offering deeper insights into its mechanism of action.

Sustainable Production Methods and Synthetic Biology Approaches for this compound

The natural source of shikonin is the root of plants like Lithospermum erythrorhizon, but reliance on plant sources is often limited by slow growth and variable yields. researchgate.netnih.gov Biotechnological methods, such as plant cell and hairy root cultures, have been developed to provide a more consistent supply of shikonin. nih.govsemanticscholar.orgnih.gov

Future efforts should focus on more advanced and sustainable production platforms:

Metabolic Engineering: Genetically modifying plant cell cultures to enhance the shikonin biosynthetic pathway and increase yields. frontiersin.org For instance, introducing bacterial genes like ubiA has been shown to boost production. frontiersin.org

Synthetic Biology: Reconstructing the entire shikonin biosynthetic pathway in microbial chassis, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. mdpi.com This approach offers the potential for rapid, scalable, and cost-effective production in fermenters.

Enzymatic Synthesis: Once a microbial source for shikonin is established, specific enzymes could be used to efficiently convert shikonin into this compound, providing a highly controlled and sustainable manufacturing process for the specific derivative.

Q & A

Q. What experimental models are recommended for investigating Shikonin propionate’s anti-inflammatory mechanisms?

Answer: this compound’s anti-inflammatory activity can be studied using in vitro models such as macrophage cell lines (e.g., THP-1 or RAW 264.7) to assess NLRP3 inflammasome inhibition. Key steps include:

  • Caspase-1 Activity Assays : Use fluorogenic substrates (e.g., Ac-YVAD-AFC) to quantify enzymatic inhibition .
  • Cytokine Measurement : ELISA or Western blotting to measure IL-1β and IL-18 secretion post-treatment .
  • Dose-Response Analysis : Test concentrations ranging from 1–50 µM to establish IC₅₀ values, ensuring controls for cytotoxicity (e.g., MTT assays) .

Q. How should researchers design dose-response experiments for this compound in osteoblast differentiation studies?

Answer:

  • Cell Line Selection : Use MC3T3-E1 pre-osteoblasts to assess proliferation and differentiation .
  • Time Course : Treat cells for 24–120 hours with concentrations between 0.1–10 µM, monitoring proliferation via MTT assays at 24-hour intervals .
  • Outcome Measures : Quantify alkaline phosphatase (ALP) activity and mineralization (Alizarin Red staining) to confirm differentiation .
  • Statistical Analysis : Apply one-way ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. What methodologies are effective for improving this compound’s water solubility in pharmacological studies?

Answer:

  • Chemical Modification : React Shikonin with UV-absorbent agents (e.g., UV-SCL) under optimized pH (e.g., pH 8–9) and molar ratios (e.g., 1:2 Shikonin:UV-SCL) .
  • Analytical Validation : Use FTIR to confirm esterification and UV-Vis spectroscopy to assess solubility changes .
  • Bioavailability Testing : Compare dissolution rates in aqueous vs. organic solvents using HPLC .

Q. How can researchers ensure reproducibility in this compound’s cytotoxicity assays?

Answer:

  • Standardized Protocols : Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., cell passage number, media composition) .
  • Control Groups : Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis) .
  • Replicates : Perform triplicate experiments with independent cell batches to account for biological variability .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Answer:

  • Parametric Tests : Use two-tailed Student’s t-tests for pairwise comparisons and one-way ANOVA for multi-group analyses (e.g., proliferation across 5 concentrations) .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Multiplicity Adjustment : Apply Bonferroni or Holm corrections when testing multiple hypotheses .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cytotoxicity be systematically resolved?

Answer:

  • Variable Comparison : Evaluate discrepancies in cell type (e.g., cancer vs. normal cells), exposure time (acute vs. chronic), and metabolic activity (e.g., cytochrome P450 expression) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify pathways differentially affected in conflicting studies .
  • Meta-Analysis : Aggregate data from published studies using random-effects models to quantify heterogeneity .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Modify the naphthoquinone core with alkyl or acetyl groups to improve membrane permeability .
  • Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP) under inert atmospheres to maximize yield .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like caspase-1 .

Q. How should researchers design a PICOT framework for clinical translation of this compound?

Answer:

  • Population (P) : Define the patient cohort (e.g., rheumatoid arthritis patients with NLRP3 overexpression) .
  • Intervention (I) : Specify this compound dosage (e.g., 10 mg/kg/day) and administration route (oral vs. topical) .
  • Comparison (C) : Use standard therapies (e.g., dexamethasone) as active controls .
  • Outcome (O) : Primary endpoints (e.g., CRP reduction) and secondary endpoints (e.g., pain score improvement) .
  • Time (T) : Set a 12-week trial duration to assess acute vs. chronic effects .

Q. What methodologies validate this compound’s dual role in promoting osteogenesis and suppressing inflammation?

Answer:

  • Co-Culture Systems : Combine osteoblasts (MC3T3-E1) and macrophages (RAW 264.7) to model bone-immuno interactions .
  • Multi-Omics Integration : Link RNA-seq data (inflammatory pathways) with proteomics (osteogenic markers like RUNX2) .
  • In Vivo Validation : Use murine calvarial defect models to assess bone regeneration alongside cytokine profiling .

Q. How can researchers address ethical and practical challenges in this compound’s preclinical testing?

Answer:

  • FINER Criteria : Ensure studies are Feasible (adequate funding), Interesting (novel mechanism), Novel (patent landscape review), Ethical (IACUC approval), and Relevant (clinical need assessment) .
  • 3Rs Principle : Follow Replacement, Reduction, and Refinement guidelines in animal studies (e.g., use organoids for preliminary screens) .
  • Data Transparency : Share raw data via repositories (e.g., Figshare) and preprint platforms to facilitate peer scrutiny .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.